
Lithocholyltaurine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithocholyltaurine is a bile salt formed in the liver from the conjugation of lithocholic acid with taurine, typically as the sodium salt . It plays a crucial role in solubilizing fats for absorption and is itself absorbed in the process. Lithocholic acid, a hydrophobic secondary bile acid, is known to cause intrahepatic cholestasis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Lithocholyltaurine can be synthesized through the conjugation of lithocholic acid with taurine. The process involves the amidation of lithocholic acid with taurine under specific conditions. One method involves the use of high-pressure liquid chromatography (HPLC) to separate and purify the conjugated bile acids .
Industrial Production Methods: In industrial settings, this compound is often produced through the chlorosulfonation of lithocholic acid derivatives, followed by amidation with taurine . This method ensures high purity and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions: Lithocholyltaurine undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly known for its interaction with cholinergic receptors, where it acts as a partial agonist .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents. The conditions often involve specific pH levels and temperatures to ensure optimal reaction rates .
Major Products: The major products formed from the reactions of this compound include various bile acid derivatives and conjugates. These products are often analyzed using techniques such as HPLC and mass spectrometry .
Aplicaciones Científicas De Investigación
Lithocholyltaurine has a wide range of scientific research applications:
Mecanismo De Acción
Lithocholyltaurine exerts its effects by interacting with cholinergic receptors on dispersed chief cells from the stomach . It acts as a partial agonist, causing an increase in pepsinogen secretion. Additionally, it has been shown to inhibit the JAK2/STAT3-related pathway, which is involved in tumor growth suppression .
Comparación Con Compuestos Similares
Lithocholyltaurine is unique among bile salts due to its specific interactions with cholinergic receptors and its role in inhibiting the JAK2/STAT3 pathway . Similar compounds include:
Taurolithocholic acid: Another taurine-conjugated bile acid with similar properties.
Sulfolithocholylglycine: A sulfated derivative of lithocholic acid conjugated with glycine.
Lithocholylcholine: A bile acid/acetylcholine hybrid with potent muscarinic receptor activity.
These compounds share structural similarities but differ in their specific biological activities and therapeutic potentials.
Propiedades
Fórmula molecular |
C26H45NO5S |
|---|---|
Peso molecular |
483.7 g/mol |
Nombre IUPAC |
2-[[(4R)-4-[(3R,10S,13R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid |
InChI |
InChI=1S/C26H45NO5S/c1-17(4-9-24(29)27-14-15-33(30,31)32)21-7-8-22-20-6-5-18-16-19(28)10-12-25(18,2)23(20)11-13-26(21,22)3/h17-23,28H,4-16H2,1-3H3,(H,27,29)(H,30,31,32)/t17-,18?,19-,20?,21?,22?,23?,25+,26-/m1/s1 |
Clave InChI |
QBYUNVOYXHFVKC-LVMSMGIASA-N |
SMILES isomérico |
C[C@H](CCC(=O)NCCS(=O)(=O)O)C1CCC2[C@@]1(CCC3C2CCC4[C@@]3(CC[C@H](C4)O)C)C |
SMILES canónico |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



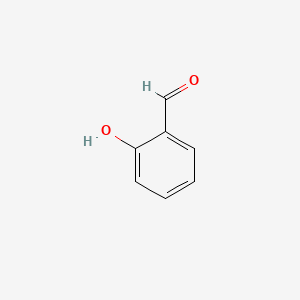

![5-[6-amino-2-(2-phenylethylamino)purin-9-yl]-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide](/img/structure/B10795243.png)

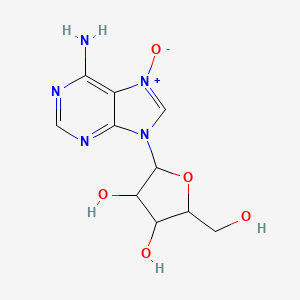
![(E)-7-[2-[(E)-4-(4-fluorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid](/img/structure/B10795278.png)

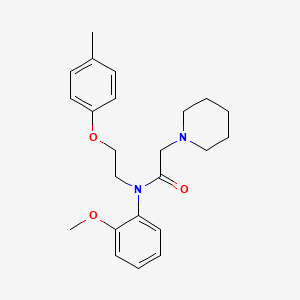
![[1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-phenylacetate](/img/structure/B10795281.png)
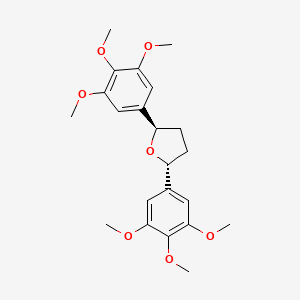
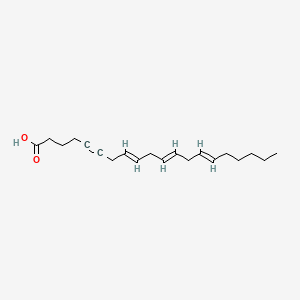
![7-[2-[4-(4-Fluorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid](/img/structure/B10795309.png)
![(E)-7-[3-[(E)-3-hydroxy-4-phenylpent-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B10795317.png)
